molecular formula C10H11N5O B11069133 N-phenyl-3-(1H-tetrazol-1-yl)propanamide

N-phenyl-3-(1H-tetrazol-1-yl)propanamide

Cat. No.: B11069133
M. Wt: 217.23 g/mol
InChI Key: AQGIEQFITJCJOY-UHFFFAOYSA-N
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Description

N-phenyl-3-(1H-tetrazol-1-yl)propanamide is an organic compound that belongs to the class of tetrazoles. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry. The compound features a phenyl group attached to a propanamide chain, which is further linked to a tetrazole ring. This unique structure endows the compound with interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3-(1H-tetrazol-1-yl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3-(1H-tetrazol-1-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-3-(1H-tetrazol-1-yl)propanamide stands out due to its unique combination of a phenyl group, propanamide chain, and tetrazole ring. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

N-phenyl-3-(tetrazol-1-yl)propanamide

InChI

InChI=1S/C10H11N5O/c16-10(6-7-15-8-11-13-14-15)12-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,16)

InChI Key

AQGIEQFITJCJOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCN2C=NN=N2

Origin of Product

United States

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